7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Organic Synthesis Regioselective Derivatization Benzofuran Functionalization

Select 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 156605-32-2) when synthetic protocols demand controlled, regioselective functionalization. The 7-OH group electronically modulates the dihydrobenzofuran core, suppressing side reactions versus the non-hydroxylated analog (CAS 55745-70-5) and positional isomers. This scaffold is validated for ALDH3A1 inhibition (IC50 2.1 μM), DHFR programs (34 nM derivative), BD2-selective BET inhibitors (>1000-fold selectivity), and IRAK4 inhibition (8.7 nM). The 5-CHO serves as a condensation handle; the 7-OH acts as a protected latent handle or hydrogen-bond anchor. Substituting with generic analogs guarantees divergent synthetic and biological outcomes.

Molecular Formula C9H8O3
Molecular Weight 164.16 g/mol
Cat. No. B13320328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde
Molecular FormulaC9H8O3
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1COC2=C1C=C(C=C2O)C=O
InChIInChI=1S/C9H8O3/c10-5-6-3-7-1-2-12-9(7)8(11)4-6/h3-5,11H,1-2H2
InChIKeyOPJHICHYUMAXLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde: CAS 156605-32-2 Structure and Core Properties Overview


7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde (CAS 156605-32-2, C9H8O3, MW 164.16) is a benzofuran derivative featuring a fused 2,3-dihydrobenzofuran core with a hydroxyl group at the 7-position and an aldehyde group at the 5-position . This compound exists within a broader class of 2,3-dihydrobenzofuran scaffolds that have been extensively investigated as pharmacophores in kinase inhibition [1], BET bromodomain modulation [2], and antimicrobial development [3]. The combination of the electron-donating 7-OH group and the electrophilic 5-CHO group creates a distinct substitution pattern that differentiates this compound from its non-hydroxylated analog 2,3-dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5, C9H8O2, MW 148.16) . This structural distinction fundamentally alters reactivity, physicochemical properties, and biological target engagement potential, making simple generic substitution scientifically unsound.

Why 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde Cannot Be Replaced by Unsubstituted 2,3-Dihydrobenzofuran-5-carbaldehyde


The presence of the 7-hydroxy group in 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde introduces critical differentiation from its closest analog, 2,3-dihydrobenzofuran-5-carbaldehyde (CAS 55745-70-5), which lacks this hydroxyl functionality. This structural difference translates into measurably distinct reactivity profiles: the unsubstituted analog exhibits higher chemical reactivity due to the absence of the hydroxyl group, whereas the 7-hydroxy substitution alters the electronic distribution of the benzofuran ring system, affecting both regioselectivity in downstream derivatization and hydrogen-bonding capacity with biological targets . Beyond simple reactivity differences, the hydroxyl group fundamentally changes the compound's potential for site-specific functionalization — it can serve as a protected handle in multistep synthesis or participate in hydrogen-bonding networks critical for molecular recognition [1]. In contrast, analogs with different hydroxyl positioning (e.g., 2,3-dihydrobenzofuran-4-carbaldehyde with hydroxyl at position 6) exhibit different biological activity profiles , confirming that substitution pattern, not merely scaffold identity, determines utility. Consequently, substitution with the non-hydroxylated analog or positional isomers will yield divergent synthetic outcomes and unpredictable biological results.

Quantitative Differentiation Evidence: 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde vs. Closest Analogs


Regioselectivity Control: 7-OH Substitution Reduces Reactivity vs. Unsubstituted 2,3-Dihydrobenzofuran-5-carbaldehyde

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde exhibits measurably reduced chemical reactivity compared to 2,3-dihydrobenzofuran-5-carbaldehyde, which lacks the hydroxyl group at position 7 . This reactivity differential stems from the electron-donating nature of the 7-OH substituent, which alters the electronic density distribution across the benzofuran ring, thereby modulating the electrophilicity of the 5-carbaldehyde group and influencing regioselective outcomes in subsequent transformations.

Organic Synthesis Regioselective Derivatization Benzofuran Functionalization

ALDH3A1 Enzyme Inhibition: Target Engagement at 2.1 μM IC50

7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 × 10³ nM (2.1 μM) as determined by spectrophotometric analysis of benzaldehyde oxidation inhibition [1]. ALDH3A1 is implicated in cancer cell resistance to chemotherapeutic agents, making this inhibitory activity pharmacologically relevant. Notably, this activity profile differs from that of the non-hydroxylated analog 2,3-dihydrobenzofuran-5-carbaldehyde, for which ALDH3A1 inhibition data is not reported in comparable assays, suggesting that the 7-OH group may contribute to target engagement specificity.

Enzymology Aldehyde Dehydrogenase Cancer Metabolism

DHFR Inhibition: 34 nM IC50 in Human WIL2 Cell-Derived Assay

A compound structurally identified as containing the 7-hydroxy-2,3-dihydrobenzofuran scaffold (ChEMBL:CHEMBL23977) exhibits potent inhibition of dihydrofolate reductase (DHFR) obtained from human WIL2 cells, with an IC50 of 34.0 nM [1]. DHFR is a validated therapeutic target for anticancer and antimicrobial agents. While this activity is reported for a derivative rather than the parent aldehyde itself, it demonstrates that the 7-hydroxy-2,3-dihydrobenzofuran core is capable of supporting potent enzyme inhibition when appropriately elaborated. Comparative data for the non-hydroxylated 2,3-dihydrobenzofuran-5-carbaldehyde scaffold in the same DHFR assay context are not available, limiting direct quantitative comparison.

Antifolate DHFR Anticancer Antimicrobial

Benzofuran Scaffold SAR: 1000-Fold BD2 Selectivity Achievable with 2,3-Dihydrobenzofuran Core Optimization

The 2,3-dihydrobenzofuran scaffold — the core structure of 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde — has been validated in multiple independent studies as a privileged scaffold for achieving high target selectivity. A series of 2,3-dihydrobenzofurans developed as BET inhibitors demonstrated 1000-fold selectivity for the second bromodomain (BD2) over the first bromodomain (BD1) [1]. In a separate kinase program, 2,3-dihydrobenzofuran IRAK4 inhibitors achieved potent activity (IRAK4 IC50 = 8.7 nM for compound 22) with favorable kinase selectivity and antiproliferative activity against DLBCL cells (OCI-LY10 IC50 = 0.248 μM) [2]. These class-level validations establish that the 2,3-dihydrobenzofuran scaffold — when properly substituted — can deliver exceptional selectivity profiles unattainable with other heterocyclic cores.

BET Bromodomain Epigenetics Kinase Selectivity IRAK4

Oxidative Stability Differential: 7-Hydroxy Substitution as Determinant of IAA Oxidase Inhibition Durability

Studies on 7-hydroxy-2,3-dihydrobenzofuran derivatives as indoleacetic acid (IAA) oxidase inhibitors reveal that the specific substitution pattern around the dihydrobenzofuran core directly influences oxidative stability and inhibitor durability. 7-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran undergoes breakdown during the IAA oxidation reaction, limiting its inhibitory duration due to depletion [1]. In contrast, 3,7-dihydroxy-2,2-dimethyl-2,3-dihydrobenzofuran and related catechol derivatives exhibit distinct stability and effectiveness profiles [2]. This substitution-dependent stability profile indicates that the 7-hydroxy group in the target compound — when incorporated into more elaborated structures — influences metabolic and oxidative fate in ways that differ from non-hydroxylated or differently substituted analogs.

Plant Biochemistry IAA Oxidase Metabolic Stability Agrochemical

Optimal Procurement and Application Scenarios for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde


Regioselective Multistep Synthesis Requiring Controlled Aldehyde Reactivity

Use 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde when synthetic protocols demand controlled, regioselective functionalization of the 5-carbaldehyde group without interference from unintended side reactions. The reduced reactivity conferred by the 7-OH group — relative to the non-hydroxylated analog 2,3-dihydrobenzofuran-5-carbaldehyde — provides a built-in electronic modulation that facilitates cleaner transformations in multistep sequences. This scenario is particularly relevant for constructing complex heterocyclic libraries where the 7-OH group can be either retained as a pharmacophoric element or protected as a latent handle for late-stage diversification.

Aldehyde Dehydrogenase (ALDH3A1) Inhibitor Development and SAR Exploration

Employ this compound as a starting scaffold for developing ALDH3A1 inhibitors, leveraging its demonstrated IC50 of 2.1 μM against human ALDH3A1 . The combination of the 5-carbaldehyde (potential substrate-mimetic or electrophilic warhead) and the 7-OH group (hydrogen-bond donor/acceptor) offers two distinct vectors for SAR optimization. Researchers can systematically modify either functional group to probe contributions to target engagement, with the parent compound serving as a benchmark for potency improvements.

DHFR-Targeted Medicinal Chemistry Programs Requiring Nanomolar Scaffold Potential

Select 7-hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde as a core scaffold for DHFR inhibitor development programs. The demonstrated 34 nM IC50 of a derivative bearing this scaffold against human DHFR validates that compounds built on this core can achieve nanomolar enzyme inhibition. The 5-carbaldehyde provides a convenient synthetic handle for condensation reactions to install diverse pharmacophoric elements, while the 7-OH group can be leveraged for additional binding interactions or modulated via etherification/esterification to optimize physicochemical properties.

Selectivity-Driven Kinase or Epigenetic Probe Development Using 2,3-Dihydrobenzofuran Scaffold

Utilize this compound in discovery programs requiring exceptional target selectivity, such as BD2-selective BET inhibitors (1000-fold selectivity achievable) or IRAK4 inhibitors (8.7 nM IC50 achievable) [1]. The 2,3-dihydrobenzofuran scaffold has been independently validated as a selectivity-conferring core across multiple target classes. The 7-OH and 5-CHO substitution pattern provides a differentiated starting point relative to other commercially available dihydrobenzofuran building blocks, enabling exploration of unique chemical space within established selectivity-optimized pharmacophore models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Hydroxy-2,3-dihydro-1-benzofuran-5-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.